1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride

Description

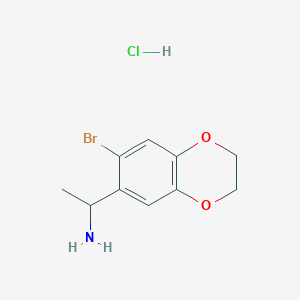

Chemical Structure and Properties 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride is a halogenated benzodioxin derivative with the molecular formula C₈H₉BrClNO₂ and a molecular weight of 266.52 g/mol . The compound features a bromine substituent at the 7-position of the benzodioxin ring and an ethylamine group at the 6-position, protonated as a hydrochloride salt. Its structure is closely related to other benzodioxin-based amines, such as 7-chloro-2,3-dihydro-1,4-benzodioxin-6-amine (C₈H₈ClNO₂, MW: 185.61 g/mol), but differs in halogen type and substitution pattern .

Synthesis and Availability This compound has been cataloged by suppliers like CymitQuimica and 960 Chemical Network, though current availability is listed as "discontinued" in standard quantities (1g, 250mg, 500mg) .

Properties

IUPAC Name |

1-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2.ClH/c1-6(12)7-4-9-10(5-8(7)11)14-3-2-13-9;/h4-6H,2-3,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIUDZLVVLWZEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1Br)OCCO2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193388-69-0 | |

| Record name | 1,4-Benzodioxin-6-methanamine, 7-bromo-2,3-dihydro-α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound has a molecular formula of and a molecular weight of 258.12 g/mol. Its structure includes a bromo-substituted benzodioxin moiety which is significant for its biological interactions.

Structural Data Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 258.12 g/mol |

| SMILES | CC(C1=CC2=C(C=C1Br)OCCO2)N |

| InChI | InChI=1S/C10H12BrNO2/c1-6(12)7-4-9-10(5-8(7)11)14-3-2-13-9/h4-6H,2-3,12H2,1H3 |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the realm of anticancer properties. The following sections summarize key findings from recent studies.

Anticancer Activity

A study focusing on derivatives of similar structures highlighted the anticancer potential of compounds related to 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine. Notably, compounds with similar scaffolds demonstrated inhibition against breast (MCF-7) and lung (A549) cancer cell lines.

Case Study: Anticancer Efficacy

In vitro studies have shown that certain derivatives exhibit significant cytotoxicity against MCF-7 cells with IC50 values ranging from 2.93 µM to 19.53 µM. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7c | MCF-7 | 7.17 ± 0.94 |

| 7d | MCF-7 | 2.93 ± 0.47 |

| Doxorubicin | MCF-7 | 4.30 ± 0.84 |

These findings suggest that modifications to the benzodioxin structure can enhance anticancer activity significantly.

The mechanism underlying the biological activity of this compound may involve the inhibition of specific kinases or pathways related to cancer proliferation and survival. Preliminary studies suggest that compounds with similar structures may interact with vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis.

Pharmacological Implications

Given its structural attributes and preliminary biological findings, 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride may serve as a scaffold for developing new anticancer agents. Further exploration into its pharmacokinetics and toxicity profiles is necessary to assess its viability as a therapeutic candidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of halogenated benzodioxin amines, which exhibit variations in halogen type, substituent positions, and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Key Observations :

Halogen Effects: The bromine substituent in the target compound increases molecular weight by ~81 g/mol compared to its chlorine analog (C₈H₈ClNO₂) . Bromine’s larger atomic radius and polarizability may enhance lipophilicity and influence receptor binding in pharmacological contexts.

Amine Functionalization: The ethylamine group in the target compound differs from simpler amines (e.g., NH₂ in C₈H₈ClNO₂) and hydrazine derivatives (e.g., [(7-bromo-...]hydrazine hydrochloride). This impacts solubility and reactivity; for instance, the hydrochloride salt improves water solubility compared to freebase forms .

Structural Stability: Benzodioxin rings exhibit puckering dynamics, as described by Cremer and Pople’s ring puckering coordinates .

Table 2: Economic and Availability Data (Representative Compounds)

Market Insights :

Physicochemical Studies :

- Solubility and Stability : Related compounds, such as proroxan hydrochloride (a benzodioxin-based amine), demonstrate pH-dependent solubility and stability, with optimal solubility observed at acidic pH (e.g., pH 2–4) . This suggests similar behavior for the target compound, though experimental data are lacking.

- Crystallography : Tools like SHELXL and ORTEP-3 have been widely used to resolve benzodioxin derivatives’ crystal structures. The bromine atom in the target compound may facilitate heavy-atom phasing in X-ray crystallography.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.